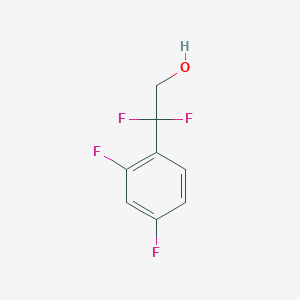
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two more on the ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2,4-Difluorophenyl)-2,2-difluoroethanone.
Reduction: 2-(2,4-Difluorophenyl)-2,2-difluoroethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
2-(2,4-Difluorophenyl)pyridine: A related compound used in coordination chemistry and catalysis.
Uniqueness
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of fluorine atoms can enhance the compound’s stability and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6F4O |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |
Clé InChI |
PGSIRDHXHKNVMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


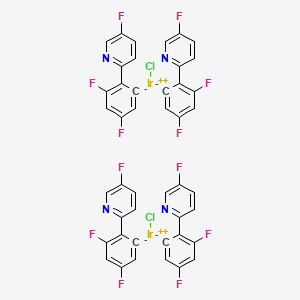
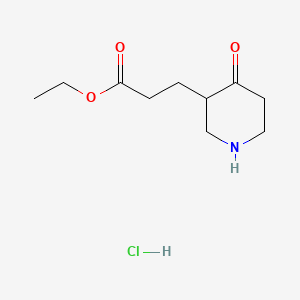
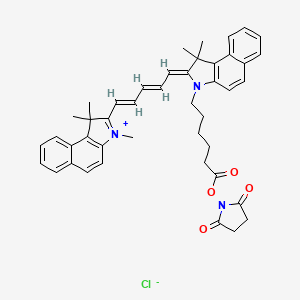
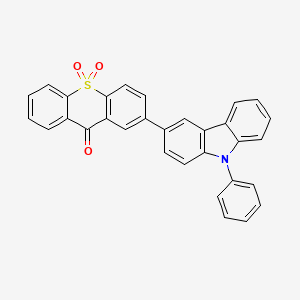
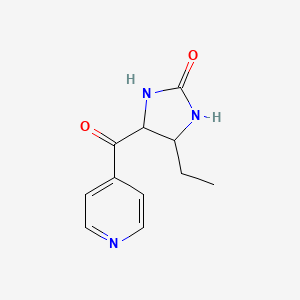

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
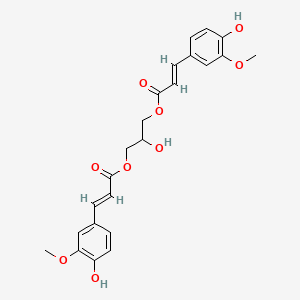
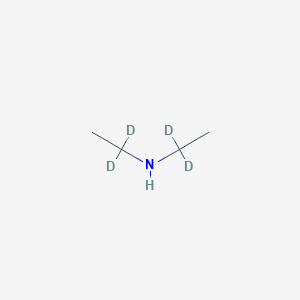
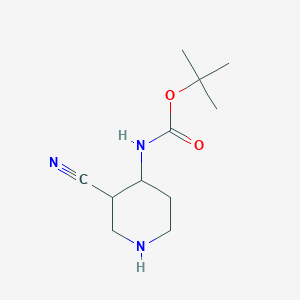
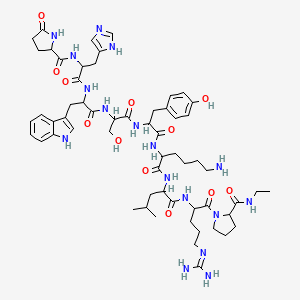
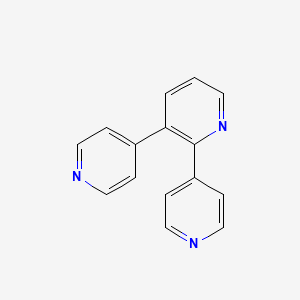
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)

